molecular formula C17H19N3O7 B12899896 diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate CAS No. 40498-21-3

diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate

Cat. No.: B12899896
CAS No.: 40498-21-3
M. Wt: 377.3 g/mol
InChI Key: VPLNODOILGBDRV-UHFFFAOYSA-N
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Description

Diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate (CAS 40498-21-3) is a high-purity synthetic indole derivative provided for research and development purposes. This compound has a molecular formula of C17H19N3O7 and a molecular weight of 377.349 g/mol . It features a density of 1.371 g/cm³ and a boiling point of 642.4°C at 760 mmHg, making it a stable candidate for various experimental conditions . The indole scaffold is a prominent pharmacophore in medicinal chemistry, known for its diverse biological potential. Research into indole derivatives has demonstrated that they can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . Specifically, 5-nitroindole derivatives have been investigated and shown promise in studies for their inhibitory action against viruses such as the bovine viral diarrhea virus (BVDV), a model for hepatitis C virus research . The presence of both the formamido and nitro-substituted indole groups in this particular compound makes it a valuable intermediate for researchers exploring the structure-activity relationships of novel bioactive molecules. It is suitable for use in organic synthesis, pharmaceutical development, and as a building block in the creation of more complex chemical entities for biological screening. This product is intended for laboratory research use by qualified professionals. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

40498-21-3

Molecular Formula

C17H19N3O7

Molecular Weight

377.3 g/mol

IUPAC Name

diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate

InChI

InChI=1S/C17H19N3O7/c1-3-26-15(22)17(19-10-21,16(23)27-4-2)8-11-9-18-14-6-5-12(20(24)25)7-13(11)14/h5-7,9-10,18H,3-4,8H2,1-2H3,(H,19,21)

InChI Key

VPLNODOILGBDRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])(C(=O)OCC)NC=O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Diethyl malonate derivatives : The synthesis typically begins with diethyl malonate or its 2-halo-substituted derivatives (e.g., diethyl 2-bromomalonate, diethyl 2-chloromalonate) which serve as electrophilic centers for nucleophilic substitution reactions.
  • 5-Nitro-1H-indole-3-methyl halides or equivalents : These provide the indole moiety with a nitro substituent at the 5-position, crucial for biological activity.

General Synthetic Route

The preparation generally follows these steps:

  • Halogenation of Diethyl Malonate
    Diethyl malonate is halogenated at the 2-position to form 2-halo-substituted diethyl malonate. This is achieved by reacting diethyl malonate with halogens such as bromine or chlorine under controlled conditions (e.g., room temperature to 70 °C) in solvents like ethanol or acetonitrile, often in the presence of acid catalysts such as acetic acid.

  • Nucleophilic Substitution with Amines
    The 2-halo-substituted diethyl malonate is then reacted with formamide or formamido derivatives to introduce the formamido group at the 2-position. This reaction is typically carried out in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) under inert atmosphere to prevent side reactions.

  • Attachment of the 5-Nitroindol-3-ylmethyl Group
    The 5-nitroindol-3-ylmethyl moiety is introduced via nucleophilic substitution or coupling reactions. This can involve the reaction of the 2-formamido diethyl malonate intermediate with a 5-nitroindol-3-ylmethyl halide or equivalent electrophile under mild conditions to preserve the nitro group and indole ring integrity.

  • Purification and Characterization
    The crude product is purified by flash column chromatography using silica gel with solvent gradients (e.g., hexane/ethyl acetate). Analytical techniques such as 1H-NMR, 13C-NMR, and mass spectrometry confirm the structure and purity.

Reaction Conditions and Catalysts

Step Reagents/Conditions Solvent(s) Temperature Range Notes
Halogenation of diethyl malonate Bromine or chlorine, acid catalyst (acetic acid) Ethanol, acetonitrile 10–80 °C Controlled addition to avoid over-halogenation
Nucleophilic substitution with formamide Formamide or formamido derivative, base (triethylamine) DCM, acetonitrile Room temperature Inert atmosphere (argon or nitrogen) recommended
Coupling with 5-nitroindol-3-ylmethyl halide 5-nitroindol-3-ylmethyl halide, base (e.g., DBU) THF, DCM Room temperature Slow addition to control reaction rate
Purification Flash chromatography (silica gel) Hexane/ethyl acetate Ambient Multiple precipitations to remove impurities

Detailed Research Findings

  • Halogenation Step : The halogenation of diethyl malonate is a critical step that determines the efficiency of subsequent substitutions. Literature reports emphasize the use of mild acid catalysts and controlled temperature to prevent side reactions such as over-halogenation or decomposition.

  • Nucleophilic Substitution : The substitution of the halogen with formamide requires anhydrous conditions and inert atmosphere to avoid hydrolysis or oxidation. Triethylamine is commonly used to neutralize the acid formed during the reaction, improving yield and purity.

  • Coupling with Indole Derivative : The 5-nitroindol-3-ylmethyl group is sensitive to harsh conditions; thus, mild bases like DBU and low temperatures are preferred. The reaction is often monitored by thin-layer chromatography (TLC) and stopped once completion is confirmed.

  • Purification : Repeated precipitation and flash chromatography are necessary to remove by-products such as triphenylphosphine oxide (if used in coupling) and unreacted starting materials. The final product is characterized by NMR and mass spectrometry to confirm the expected structure.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Conditions Outcome
1 Halogenation Diethyl malonate + Br2/Cl2 + acid 10–80 °C, ethanol/acetonitrile 2-halo-substituted diethyl malonate
2 Nucleophilic substitution 2-halo diethyl malonate + formamide + base Room temp, inert atmosphere Diethyl 2-formamido malonate derivative
3 Coupling Formamido malonate + 5-nitroindol-3-ylmethyl halide + base Room temp, mild base (DBU) Diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate
4 Purification Flash chromatography, precipitation Ambient Pure target compound

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Ammonia, amines, and alcohols.

    Hydrolysis Conditions: Aqueous acid or base solutions.

Major Products

Scientific Research Applications

Anticancer Activity

The indole derivatives are often associated with anti-tumor properties, and diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate is no exception. Preliminary studies indicate that this compound may exhibit significant anticancer activity by modulating biological pathways involved in tumor progression. The nitro group within the structure may enhance its ability to interact with ATP-binding cassette transporters, which play a critical role in drug resistance mechanisms .

Enzyme Interactions

Research suggests that this compound interacts with various enzymes and receptors involved in metabolic pathways. These interactions could influence drug metabolism and efficacy, making it a candidate for further investigation in pharmacological studies .

Antimicrobial Properties

Similar compounds have shown antimicrobial activity, suggesting that this compound may also possess such properties. Its structural features enable it to potentially inhibit microbial growth or activity, warranting exploration in the field of infectious disease treatment .

Mechanism of Action

The mechanism of action of Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole core can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate with structurally related indole derivatives, focusing on molecular features, physicochemical properties, and synthetic pathways.

Compound Name Molecular Formula Molecular Weight (g/mol) Indole Substituent (Position 5) Amino Group Ester/Acid Group Key Properties
This compound (Main Compound) C₁₈H₁₉N₃O₇ 389.37 (calculated) Nitro Formamido Diethyl ester High lipophilicity; nitro group may confer redox sensitivity
2-(Acetylamino)-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid C₁₄H₁₃FN₂O₅ 308.26 Fluoro Acetylamino Carboxylic acid Increased aqueous solubility; fluoro enhances metabolic stability
Methyl 3-acetylamino-2-(5-methoxy-1H-indol-3-yl)propanoate C₁₅H₁₇N₂O₄ 305.31 (calculated) Methoxy Acetylamino Methyl ester Methoxy group improves electron density; moderate lipophilicity

Structural and Functional Analysis

Substituent Effects on Reactivity and Stability

  • Nitro vs. Fluoro vs. Methoxy :

  • The nitro group (main compound) is strongly electron-withdrawing, reducing electron density on the indole ring. This may enhance electrophilic substitution reactivity at other positions but increases sensitivity to reductive degradation .
  • Fluoro (CAS 363-37-1) provides moderate electron withdrawal, improving metabolic stability compared to nitro.

Amino Group Variations Formamido (main compound) is less sterically hindered than acetylamino (), which could influence binding interactions in biological systems. Formamido may also exhibit higher polarity due to the absence of a methyl group .

Ester vs. Acid Functionalities

  • The diethyl ester (main compound) enhances lipophilicity, favoring membrane permeability but increasing hydrolysis risk under acidic/basic conditions.
  • Carboxylic acid (CAS 363-37-1) improves aqueous solubility and stability in neutral/basic environments .
  • Methyl ester () offers intermediate lipophilicity and hydrolytic stability compared to diethyl esters .

Physicochemical Properties

  • Lipophilicity : Diethyl ester > methyl ester > carboxylic acid.
  • Stability : Nitro-substituted compounds may require inert storage conditions to prevent reduction, whereas methoxy derivatives are more thermally stable .

Biological Activity

Diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate, with the CAS number 40498-21-3 and molecular formula C17H19N3O7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and documented biological effects, drawing from various research studies and databases.

Molecular Structure:
The compound features a nitro group attached to an indole ring, which is known for its biological significance. The presence of the formamido group suggests potential interactions in biological systems.

PropertyValue
Molecular FormulaC17H19N3O7
Molecular Weight377.35 g/mol
CAS Number40498-21-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the indole moiety with appropriate functional groups. Specific synthetic routes have been documented in literature but require detailed methodologies for reproducibility.

Antitumor Activity

Research indicates that compounds containing indole structures often exhibit significant antitumor properties. For instance, studies on related indole derivatives have shown:

  • Mechanism of Action: Indole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways like PI3K/Akt and MAPK .

Antimicrobial Properties

Indole-containing compounds have been noted for their antimicrobial activities. This compound may share this property due to its structural similarities with other known antimicrobial agents.

Case Studies and Research Findings

  • Study on Indole Derivatives:
    A study published in the Journal of Medicinal Chemistry reported that similar nitroindole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a potential for this compound in cancer therapy .
  • Antimicrobial Testing:
    In a comparative analysis of several indole derivatives, it was found that compounds with nitro substitutions showed enhanced activity against Gram-positive bacteria . This could indicate a similar profile for the compound .

Q & A

Q. What synthetic routes are commonly employed to prepare diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach, starting with the condensation of 5-nitro-1H-indole-3-carbaldehyde with a propanedioate ester. A general protocol includes refluxing the aldehyde with diethyl malonate derivatives in acetic acid, using sodium acetate as a catalyst, followed by formamidation . Optimization may involve adjusting reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios (e.g., 1.1:1 aldehyde-to-malonate ratio). Purity can be enhanced via recrystallization from DMF/acetic acid mixtures.

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirmation?

X-ray crystallography is the gold standard for structural validation. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.5103 Å, b = 8.9540 Å, c = 19.6546 Å) have been reported for related indole-propanedioate derivatives . Complementary techniques include:

  • NMR : To confirm substituent positions (e.g., indole C3-methyl and nitro group at C5).
  • HPLC-MS : For purity assessment and molecular weight verification.
  • FT-IR : To identify functional groups (e.g., formamido C=O stretch at ~1680 cm⁻¹).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel (eluent: ethyl acetate/hexane gradient) is commonly employed. For crystalline derivatives, recrystallization from DMF/acetic acid (1:1 v/v) yields high-purity products . Preparative HPLC with a C18 column and methanol/water mobile phase may resolve enantiomers or regioisomers.

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets, such as formyl-peptide receptors (FPRs)?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding modes. For example, the 5-nitroindole moiety may engage in π-π stacking with FPR2’s aromatic residues (e.g., Phe257), while the formamido group forms hydrogen bonds with Asp106 . Free energy perturbation (FEP) calculations can quantify binding affinities and guide SAR studies.

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

High thermal motion of the nitro group and propanedioate ester chains can complicate refinement. SHELXL’s restraints (e.g., DFIX, SIMU) stabilize these flexible regions during least-squares minimization . Twinning, common in triclinic systems, requires using the TWIN/BASF commands in SHELX to model overlapping reflections .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity in enzymatic assays?

Systematic SAR studies reveal:

  • Nitro group : Enhances electron-withdrawing effects, increasing binding to oxidoreductases (e.g., nitroreductases).
  • Formamido vs. acetyl groups : The formamido moiety improves solubility and hydrogen-bonding capacity, critical for anti-proliferative activity in cell-based assays .
  • Indole substitution : 5-Nitro substitution boosts selectivity toward FPR2 over FPR1 .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

  • Dose-response profiling : Establish IC₅₀ values under standardized conditions (e.g., 72-hour incubation in MTT assays).
  • Off-target screening : Use kinase panels or proteome arrays to identify non-specific interactions.
  • Metabolic stability assays : Evaluate cytochrome P450-mediated degradation, which may explain variability in in vivo efficacy .

Q. How is enantiomeric purity assessed, and what chiral separation methods are effective?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) and ethanol/n-hexane mobile phase (70:30) resolves enantiomers. Circular dichroism (CD) spectroscopy can confirm absolute configuration by comparing experimental spectra with DFT-simulated curves .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Related Propanedioate-Indole Derivatives

ParameterValueSource
Space groupP1 (triclinic)
Unit cell dimensionsa = 8.5103 Å, b = 8.9540 Å
c = 19.6546 Å
Resolution range0.84–1.10 Å
R-factor0.048

Q. Table 2. Optimized Reaction Conditions for Synthesis

ParameterValueReference
SolventAcetic acid
CatalystSodium acetate (0.1 mol)
TemperatureReflux (~118°C)
Reaction time3–5 hours
Yield65–78%

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